molecular formula C10H8O3 B1348513 8-Methoxycoumarin CAS No. 2445-81-0

8-Methoxycoumarin

Cat. No. B1348513
CAS RN: 2445-81-0
M. Wt: 176.17 g/mol
InChI Key: ODRDTKMYQDXVGG-UHFFFAOYSA-N
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Description

8-Methoxycoumarin is a chemical compound with the empirical formula C10H8O3 and a molecular weight of 176.17 . It is used as an intermediate in the synthesis of Bucumolol, an antihypertensive agent and a β-adrenoceptor blocker .


Synthesis Analysis

The synthesis of 8-Methoxycoumarin and its derivatives has been accomplished using multi-step synthetic routes . For instance, 8-Methoxycoumarin-3-carboxamides were synthesized from ethyl 8-methoxycoumarin-3-carboxylate .


Molecular Structure Analysis

The molecular structure of 8-Methoxycoumarin consists of meticulous structural features . The fragment methoxy group of 8-Methoxycoumarin and its derivatives appears on the 1H NMR spectra as a singlet peak in the area of δ 3.82–3.99 ppm .


Chemical Reactions Analysis

8-Methoxycoumarin and its derivatives have shown significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line . Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity .


Physical And Chemical Properties Analysis

8-Methoxycoumarin is a solid compound . It is soluble in Chloroform, Methanol, DMSO, and Dichloromethane . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Summary of the Application

8-Methoxycoumarin-3-Carboxamides were synthesized and investigated for their antiproliferative activity against liver cancer cells . The aim was to explore the potential of coumarin-based compounds, known for their potent anticancer properties .

Methods of Application or Experimental Procedures

A versatile synthetic approach was developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues with meticulous structural features . Their antiproliferative activity was assessed on HepG2 cells, a widely studied liver cancer cell line .

Results or Outcomes

Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells . Compound 5 induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells . It also exhibited the ability to activate caspase3/7 protein and substantially inhibited β-tubulin polymerization activity in HepG2 cells .

2. Anti-Breast Cancer Drugs

Summary of the Application

Ethyl 8-methoxycoumarin-3-carboxylate (Compound 1) served as the starting material for the synthesis of a series of novel hybrid coumarin derivatives . These compounds were evaluated for their in vitro cytotoxic activities against MCF-7 and MDA-MB-231, two types of breast cancer cells .

Methods of Application or Experimental Procedures

The structure of the synthesized coumarin derivatives was determined using 13 C NMR, 1 H NMR, elemental analysis, and mass spectrometry .

Results or Outcomes

Several substances have been identified as promising candidates for future study, especially Compound 6 due to its potent activity against β-tubulin (TUB) polymerization, sulfatase, and aromatase enzymes . It also has a role in inducing cell-cycle arrest at the S phase in the MCF-7 cell line, as well as apoptosis .

3. Dual Inhibitors of VEGFR2 Kinase and Cytochrome P450 for Targeted Treatment of Hepatocellular Carcinoma

Summary of the Application

A new class of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides was designed, synthesized, and characterized . These compounds were evaluated for their antitumor potency against liver cancer .

Methods of Application or Experimental Procedures

The structure of the synthesized coumarin derivatives was determined using 13 C NMR, 1 H NMR, elemental analysis, and mass spectrometry . The antitumor activity of these compounds was assessed on Hep-G2 cells .

Results or Outcomes

The synthesized class of compounds possesses substantial cytotoxicity toward Hep-G2 cells when compared to staurosporine, without significant impact on normal cells . These compounds are promising candidates for the development of effective anti-hepatocellular carcinoma agents .

4. Dual Inhibitors of VEGFR2 Kinase and Cytochrome P450 for Targeted Treatment of Hepatocellular Carcinoma

Summary of the Application

A new class of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides was designed, synthesized, and characterized . These compounds were evaluated for their antitumor potency against liver cancer .

Methods of Application or Experimental Procedures

The structure of the synthesized coumarin derivatives was determined using 13 C NMR, 1 H NMR, elemental analysis, and mass spectrometry . The antitumor activity of these compounds was assessed on Hep-G2 cells .

Results or Outcomes

The synthesized class of compounds possesses substantial cytotoxicity toward Hep-G2 cells when compared to staurosporine, without significant impact on normal cells . These compounds are promising candidates for the development of effective anti-hepatocellular carcinoma agents .

Safety And Hazards

8-Methoxycoumarin is classified under GHS07 for safety . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also advised to use personal protective equipment .

Future Directions

8-Methoxycoumarin and its derivatives, especially compound 5, are highlighted as promising candidates for the development of effective anti-hepatocellular carcinoma agents . They are being investigated in preclinical and clinical studies for their potent anticancer properties .

properties

IUPAC Name

8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRDTKMYQDXVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334258
Record name 8-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxycoumarin

CAS RN

2445-81-0
Record name 8-Methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3OIY9A2QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
YC Chung, SY Kim, CG Hyun - Die Pharmazie-An International …, 2019 - ingentaconnect.com
… effects of 8-methoxycoumarin on protein … 8-methoxycoumarin increases melanogenesis via the MAPK signaling pathway. Based on these findings, we conclude that 8-methoxycoumarin …
Number of citations: 8 www.ingentaconnect.com
T Al-Warhi, OA Abu Ali, LS Alqahtani, E Abo-Elabass… - Crystals, 2023 - mdpi.com
Scientists have been interested in hybrid coumarin derivatives due to their wide clinical anticancer use. Herein, ethyl 8-methoxycoumarin-3-carboxylate (Compound 1) served as the …
Number of citations: 3 www.mdpi.com
EM Radwan, E Abo-Elabass, AE Abd El-Baky… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… of 8-methoxycoumarin-3-carboxamides against liver cancer. Toward this aim, we have designed, synthesized, and characterized a new set of N-(substituted-phenyl)-8-methoxycoumarin…
Number of citations: 1 www.ncbi.nlm.nih.gov
SB Bakare - Polish Journal of Chemical Technology, 2021 - sciendo.com
… Ethyl 8-methoxycoumarin-3-carboxylate (2a) and ethyl 8-… to give structure 3, but only 8-methoxycoumarin-3-carboxylic acid (… with the sodium salt of 8-methoxycoumarin-3-carboxylic acid …
Number of citations: 5 sciendo.com
K Takaishi, M Izumi, N Baba, K Kawazu… - Bioorganic & Medicinal …, 2008 - Elsevier
… 5-Methoxycoumarin (10), 6-methoxycoumarin (12) and 8-methoxycoumarin (16) were synthesized by the Wittig reaction of methoxy group substituted 2-hydroxybenzaldehydes with the …
Number of citations: 32 www.sciencedirect.com
JK Kang, CG Hyun - Molecules, 2020 - mdpi.com
… During our ongoing screening program designed to identify modulators of skin inflammation and melanogenesis from coumarin and its derivatives, we reported that 8-methoxycoumarin …
Number of citations: 24 www.mdpi.com
P Da Re, G Bonola, L Verlicchi - Journal of Medicinal Chemistry, 1964 - ACS Publications
Jongebreuv’s observation1 on the pharmacological equivalence between coumarin and chromone derivatives as coronary dilators2prompted us to verify whether the centrally …
Number of citations: 9 pubs.acs.org
MK Logani, WA Austin, B Shah… - Photochemistry and …, 1982 - Wiley Online Library
… was characterized as 6-formyl-7hydroxy-8-methoxycoumarin (3). The spectral data (Table 1) for this compound is in complete agreement with the proposed structure. A further …
Number of citations: 44 onlinelibrary.wiley.com
HH Wasserman, DR Berdahl - Photochemistry and …, 1982 - Wiley Online Library
… Several photoproducts including 6-formyl-7-hydroxy-8-methoxycoumarin and polymer are formed. Low temperature nuclear magnetic resonance spectroscopy studies give evidence of …
Number of citations: 42 onlinelibrary.wiley.com
SMS Chauhan, B Sahoo, PP Mohapatra… - Chemical and …, 2001 - jstage.jst.go.jp
… by 5,10,15,20-(2,4,6trimethylphenyl)porphyrinatoiron(III) chlorides [Me12TPPFe(III)Cl] (1a) (0.005mmol) in dichloromethane (10ml) gave 6-formyl-7-hydroxy-8-methoxycoumarin (3) in …
Number of citations: 4 www.jstage.jst.go.jp

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